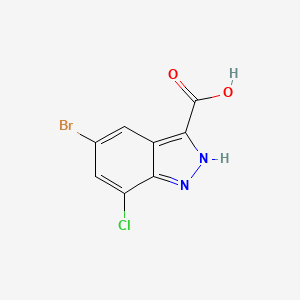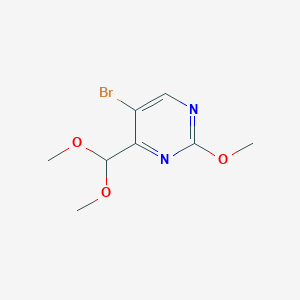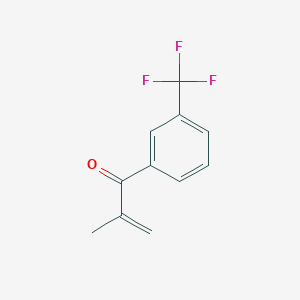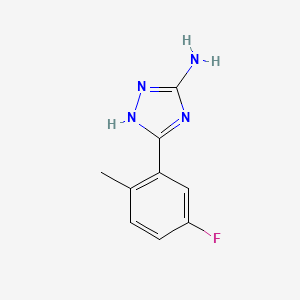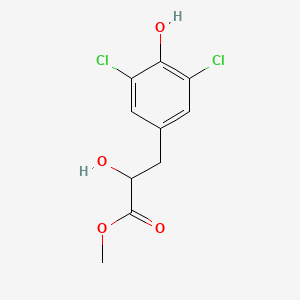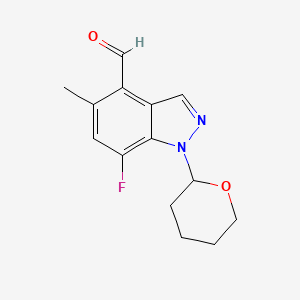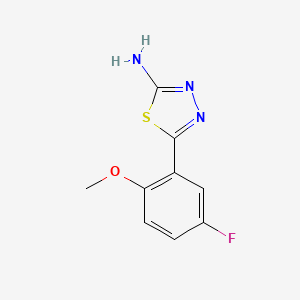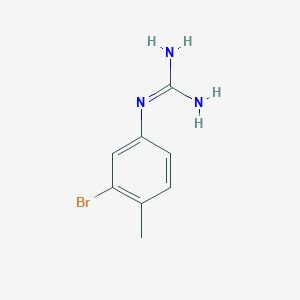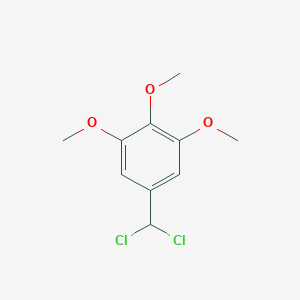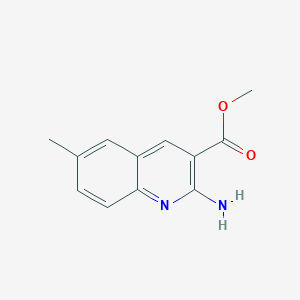
Methyl 2-amino-6-methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-6-methylquinoline-3-carboxylate is a heterocyclic aromatic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of both amino and carboxylate functional groups in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method involves the Pfitzinger reaction, where isatin reacts with an amine and a carboxylic acid derivative under basic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. Additionally, solvent-free conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Methyl 2-amino-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroquinolines, amino alcohols, and various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
Methyl 2-amino-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 2-amino-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-methylquinoline-6-carboxylate
- 2-Amino-6-methylquinoline
- Methyl 2-aminoquinoline-3-carboxylate
Uniqueness
Methyl 2-amino-6-methylquinoline-3-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and carboxylate groups in the quinoline ring system allows for versatile modifications and applications in various fields.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
methyl 2-amino-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-10-8(5-7)6-9(11(13)14-10)12(15)16-2/h3-6H,1-2H3,(H2,13,14) |
InChI 键 |
JJRWKZYINMUGBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-Bromo-2-[2-(1,3-dioxo-2-isoindolinyl)ethyl]furan-3-carboxylate](/img/structure/B13683700.png)
